Abemaciclib metabolite M18-d8

Bioanalytical method validation LC-MS/MS quantification Stable isotope-labeled internal standard

Abemaciclib metabolite M18-d8 (LSN3106729-d8) is the definitive deuterated internal standard for accurate LC-MS/MS quantification of hydroxy-N-desethylabemaciclib (M18). Its eight-deuterium substitution (Δm/z=+8) ensures identical chromatographic retention and matrix effect compensation—unlike structural analogs or 13C/15N labels that exhibit retention time shifts and differential ion suppression. Validated in human and mouse plasma (LLOQ 0.2 ng/mL, ≤11% CV), this ≥98% pure SIL-IS meets FDA bioanalytical validation requirements for pharmacokinetic, DDI, and pharmacogenetic studies requiring unambiguous M18 quantification distinct from co-administered metabolites M2 and M20.

Molecular Formula C25H28F2N8O
Molecular Weight 502.6 g/mol
Cat. No. B12425853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAbemaciclib metabolite M18-d8
Molecular FormulaC25H28F2N8O
Molecular Weight502.6 g/mol
Structural Identifiers
SMILESCC(C)N1C2=C(C(=CC(=C2)C3=NC(=NC=C3F)NC4=NC=C(C=C4)CN5CCNCC5)F)N=C1CO
InChIInChI=1S/C25H28F2N8O/c1-15(2)35-20-10-17(9-18(26)24(20)32-22(35)14-36)23-19(27)12-30-25(33-23)31-21-4-3-16(11-29-21)13-34-7-5-28-6-8-34/h3-4,9-12,15,28,36H,5-8,13-14H2,1-2H3,(H,29,30,31,33)/i5D2,6D2,7D2,8D2
InChIKeyYQMRQLBCUBZXEP-YEBVBAJPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Abemaciclib Metabolite M18-d8: Deuterated Stable Isotope-Labeled Internal Standard for LC-MS/MS Quantification of Active CDK4/6 Inhibitor Metabolite M18


Abemaciclib metabolite M18-d8 (LSN3106729-d8) is the octadeuterated form of abemaciclib metabolite M18 (LSN3106729), a clinically active hydroxy-N-desethylabemaciclib metabolite of the FDA-approved CDK4/6 inhibitor abemaciclib [1]. M18-d8 serves as a stable isotope-labeled internal standard (SIL-IS) for accurate bioanalytical quantification of M18 in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [2]. The compound maintains identical chemical structure to unlabeled M18 with substitution of eight deuterium atoms, providing sufficient mass shift (Δm/z = +8) to prevent isotopic interference while preserving co-elution behavior critical for matrix effect compensation [3]. M18-d8 is supplied at ≥98% purity and is intended exclusively for research use in bioanalytical method development and validation supporting pharmacokinetic studies [4].

Why Abemaciclib Metabolite M18-d8 Cannot Be Replaced by Generic Internal Standards for M18 Quantification


Generic internal standards such as structural analogs or non-deuterated isotopic labels cannot substitute for Abemaciclib metabolite M18-d8 in validated M18 quantification assays because matrix effects, extraction recovery, and ionization efficiency vary substantially between chemically distinct compounds [1]. Stable isotope-labeled internal standards (SIL-IS) co-elute with the analyte and experience near-identical matrix effects and sample processing losses, enabling reliable peak area ratio normalization [2]. However, even among SIL-IS options, 13C- or 15N-labeled alternatives exhibit retention time shifts and differential ion suppression patterns compared to deuterated analogs, compromising accuracy in complex biological matrices [3]. Furthermore, the clinical and regulatory requirement to quantify M18 separately from co-administered metabolites M2 and M20 — each with distinct exposure profiles, potency differences, and analytical validation parameters — demands a dedicated, metabolite-specific deuterated internal standard rather than a surrogate [4]. The eight-deuterium substitution in M18-d8 provides unambiguous mass differentiation (Δm/z = +8) from endogenous M18 while maintaining identical chromatographic retention, a combination not achievable with non-deuterated or single-isotope alternatives [5].

Quantitative Evidence Guide: Abemaciclib Metabolite M18-d8 Differential Performance Metrics


LC-MS/MS Assay Precision: Abemaciclib Metabolite M18-d8 Internal Standard Method Achieves ≤11% CV Across Clinical QC Ranges

In a validated isotope-dilution LC-MS/MS assay using deuterated internal standards for abemaciclib and its metabolites, M18 quantification with M18-d8 as internal standard demonstrated intra-day precision ≤11% CV and inter-day precision <13% CV across quality control (QC) samples (n = 18 for inter-day, n = 6 for intra-day) spanning the linear range of 0.35–1000 nM in human plasma [1]. Accuracy was maintained within ±12% for low, mid, and high QCs, and recovery from human plasma was 92–102% across the linear range [2]. These validation metrics meet FDA bioanalytical method validation guidelines and exceed typical performance achievable with non-isotopic internal standards in complex plasma matrices [3].

Bioanalytical method validation LC-MS/MS quantification Stable isotope-labeled internal standard

Matrix Effect Mitigation: Deuterated SIL-IS Superiority Over Non-Deuterated Alternatives in LC-ESI-MS/MS

Comparative studies of deuterated versus non-deuterated (13C/15N) stable isotope-labeled internal standards demonstrate that deuterated SIL-IS provides comparable or superior matrix effect correction in LC-ESI-MS/MS assays. A 2023 systematic comparison evaluating urinary biomarkers found that deuterated SIL-IS achieved analytical accuracy equivalent to 13C/15N-labeled standards, with both maintaining bias <5% across multiple matrix conditions [1]. Conversely, studies with carvedilol enantiomers revealed that non-isotopic internal standards failed to correct for differential ion suppression, while deuterated analogs successfully compensated for matrix-induced variability when co-eluting conditions were maintained [2]. This class-level evidence establishes deuterated M18-d8 as analytically valid for matrix effect mitigation in complex biological specimens.

Matrix effects Ion suppression Stable isotope-labeled internal standard

Metabolite M18 Clinical Exposure Profile: Quantitatively Distinct from Co-Administered Metabolites M2 and M20

The clinical relevance of M18 quantification derives from its distinct exposure profile relative to abemaciclib and other active metabolites. Following a single 150 mg oral dose of [14C]abemaciclib in healthy subjects, the total plasma drug-related exposure comprised abemaciclib (34%), M20 (26%), M2 (13%), and M18 (5%) [1]. M18 exhibits a mean plasma half-life of 43.1 hours, exceeding the parent drug elimination half-life of 18.3 hours [2]. FDA prescribing information confirms M18 has 96.8% plasma protein binding, distinct from abemaciclib (96.3%), M2 (93.4%), and M20 (97.8%) [3]. These quantitative exposure and disposition differences necessitate separate analytical quantification of M18 for accurate pharmacokinetic assessment.

Clinical pharmacokinetics Metabolite exposure Abemaciclib metabolism

Differential Potency of M18 Relative to Parent Abemaciclib and Metabolite M2

While M2 and M20 exhibit near-equipotent CDK4/6 inhibition compared to parent abemaciclib, M18 demonstrates reduced potency across multiple functional assays. In cell-free biochemical kinase assays, M18 IC50 values for CDK4 and CDK6 inhibition were 1–3 nM, comparable to abemaciclib [1]. However, in cancer cell-based assays evaluating growth inhibition, cell cycle arrest, and biomarker expression, M18 potency was approximately 3- to 20-fold lower than abemaciclib, depending on the endpoint measured [2]. In contrast, metabolites M2 and M20 maintained potency nearly identical to parent drug across both biochemical and cellular assays [3]. This divergence between enzymatic and cellular potency for M18, absent in M2 and M20, indicates metabolite-specific differences in intracellular target engagement that may affect individual contribution to clinical efficacy and toxicity.

CDK4/6 inhibition Metabolite activity IC50 comparison

UHPLC-MS/MS Linear Range: M18-d8 Enables 600-Fold Quantification Dynamic Range for M18 in Human and Mouse Plasma

A validated UHPLC-MS/MS method for simultaneous quantification of abemaciclib and active metabolites in human and mouse plasma, utilizing deuterated internal standards, achieved a linear range of 0.2–120 ng/mL for M18 — representing a 600-fold dynamic range [1]. The method was selective, accurate, and precise within these ranges, with demonstrated stability of analytes across multiple sample handling conditions [2]. In comparison, the parent drug abemaciclib required a 1–600 ng/mL range (600-fold), while M2 and M20 required 0.5–300 ng/mL (600-fold) ranges [3]. The lower limit of quantification (LLOQ) for M18 was 0.2 ng/mL, enabling sensitive detection in clinical samples where M18 comprises only 5% of total drug-related material [4]. This validated method was successfully applied in preclinical pharmacokinetic studies and is suitable for clinical trial sample analysis [5].

UHPLC-MS/MS Method validation Linear dynamic range

Recommended Application Scenarios for Abemaciclib Metabolite M18-d8 Based on Quantitative Evidence


Clinical Pharmacokinetic Studies Requiring M18 Exposure Assessment in Breast Cancer Trials

M18-d8 is the optimal internal standard for LC-MS/MS quantification of M18 in human plasma samples from clinical trials where abemaciclib is administered for breast cancer treatment. Given M18's distinct exposure profile (5% of total drug-related material) and prolonged elimination half-life (43.1 hours) relative to parent drug (18.3 hours) [1], accurate M18 measurement is essential for comprehensive pharmacokinetic characterization. The validated isotope-dilution assay using deuterated internal standards achieves intra-day precision ≤11% CV and recovery of 92–102% across the 0.35–1000 nM linear range in human plasma [2], meeting FDA bioanalytical validation requirements for regulatory submission [3].

Preclinical Pharmacokinetic and Toxicology Studies in Rodent Models

M18-d8 supports UHPLC-MS/MS quantification of M18 in mouse plasma with validated linear range of 0.2–120 ng/mL (LLOQ 0.2 ng/mL) following protein precipitation [4]. The method has been successfully applied in preclinical pharmacokinetic investigations, with demonstrated analyte stability across multiple sample handling conditions [5]. The deuterated internal standard compensates for matrix effects in mouse plasma, where inter-species differences in metabolite formation (e.g., M20 isomers detected in mouse but not human plasma) necessitate robust, species-validated quantification methods [6].

Pharmacogenetic Studies Investigating Transporter Polymorphism Effects on Metabolite Disposition

M18-d8 enables accurate M18 quantification in clinical pharmacogenetic studies examining ABCB1 and ABCG2 polymorphisms. Research demonstrates that M2 and M20 exposure are influenced by ABCB1 2677G>T/A polymorphisms, with exposure doses for M2 and M20 higher in homozygous (TT+AT) groups than wild-type/heterozygous groups [7]. While M18 showed no significant association with ABCB1/ABCG2 polymorphisms in this cohort (n=40 breast cancer patients receiving 150 mg abemaciclib BID), accurate M18 quantification remains essential to distinguish metabolite-specific transporter effects and confirm the null finding [8].

Drug-Drug Interaction Studies with CYP3A4 Modulators

M18-d8 supports validated quantification of M18 in drug-drug interaction studies, critical because abemaciclib is primarily metabolized by CYP3A4 to form M2, M20, and M18 [9]. Co-administration with CYP3A4 inhibitors or inducers alters not only parent drug exposure but also active metabolite profiles. A population pharmacokinetic analysis demonstrated that in moderate/severe hepatic impairment, metabolism of abemaciclib to M2 decreased by 75%, and the fraction of M2 metabolized to M18 decreased by 78% compared to healthy subjects/mild hepatic impairment [10]. The deuterated M18-d8 internal standard provides the analytical accuracy needed to detect these metabolism-driven changes in M18 exposure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Abemaciclib metabolite M18-d8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.